molecular formula C12H19NO B13303066 2-[(1-Phenylethyl)amino]butan-1-ol

2-[(1-Phenylethyl)amino]butan-1-ol

Cat. No.: B13303066
M. Wt: 193.28 g/mol
InChI Key: MOUQWFCJHBWVGA-UHFFFAOYSA-N
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Description

Significance of Chiral Amino Alcohols in Organic Synthesis and Stereoselective Transformations

The strategic placement of the amino and hydroxyl groups in a chiral scaffold allows these molecules to serve as highly effective chiral auxiliaries and ligands in a variety of asymmetric reactions. nih.gov Their ability to coordinate with metal centers and create a defined chiral environment is instrumental in guiding the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

The demand for enantiomerically pure compounds is particularly high in the pharmaceutical industry, where the therapeutic activity of a drug can be exclusive to one enantiomer, while the other may be inactive or even cause adverse effects. yale.edu Chiral amino alcohols are integral to the synthesis of a wide array of pharmaceuticals, including antiviral agents and kinase inhibitors. yale.eduwestlake.edu.cn

The synthesis of chiral β-amino alcohols can be challenging. westlake.edu.cn Traditional methods often rely on multi-step processes or the use of specific substrates, which can be costly and limit their widespread use. westlake.edu.cn Consequently, the development of novel and efficient catalytic strategies for the construction of chiral amino alcohol frameworks from readily available starting materials is an area of intense research. westlake.edu.cn

Overview of the 2-[(1-Phenylethyl)amino]butan-1-ol Structural Motif within the Amino Alcohol Class

The compound this compound is a specific chiral amino alcohol that has garnered attention for its role as a chiral auxiliary. Its structure incorporates a 1-phenylethyl group, which provides a bulky and well-defined chiral environment, and a butan-1-ol backbone. This combination of features makes it a valuable tool for inducing asymmetry in chemical reactions.

The presence of both a secondary amine and a primary alcohol allows for versatile functionalization and coordination to metal catalysts. The stereogenic center at the 1-phenylethyl group and the additional stereocenter at the second carbon of the butanol chain contribute to its effectiveness in controlling the stereoselectivity of reactions.

The general physical and chemical properties of related amino alcohols can be seen in the table below.

PropertyValueCompound
Molecular Weight 165.23 g/mol 2-Amino-2-phenylbutan-1-ol cymitquimica.com
Molecular Formula C₁₀H₁₅NO2-Amino-2-phenylbutan-1-ol cymitquimica.com
Boiling Point 160 °C at 17 mmHg2-Amino-1-phenylethanol sigmaaldrich.com
Melting Point 56-58 °C2-Amino-1-phenylethanol sigmaaldrich.com

The development and application of chiral amino alcohols like this compound continue to be a vibrant area of research, driving innovation in asymmetric synthesis and enabling the efficient production of complex chiral molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(1-phenylethylamino)butan-1-ol

InChI

InChI=1S/C12H19NO/c1-3-12(9-14)13-10(2)11-7-5-4-6-8-11/h4-8,10,12-14H,3,9H2,1-2H3

InChI Key

MOUQWFCJHBWVGA-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC=CC=C1

Origin of Product

United States

Stereochemical Analysis and Enantiomeric Resolution of 2 1 Phenylethyl Amino Butan 1 Ol

Advanced Chromatographic Techniques for Enantioseparation

Chromatography stands as a cornerstone for the separation of chiral compounds. For amino alcohols like 2-[(1-phenylethyl)amino]butan-1-ol, high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are pivotal techniques, each with unique advantages.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for this compound Enantiomers

Direct enantioseparation by HPLC is a widely adopted method, primarily relying on the use of chiral stationary phases (CSPs). yakhak.org These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. csfarmacie.cz

Pirkle-Type CSPs: These are a significant class of CSPs used for separating amino alcohols. nih.govscas.co.jp They often feature a π-acidic group, such as a 3,5-dinitrobenzoyl moiety, which interacts with the analyte through charge transfer, hydrogen bonding, and dipole-dipole interactions. scas.co.jpnih.gov

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly effective for the enantioseparation of a broad range of chiral compounds, including amino alcohols. yakhak.org The choice between coated and immobilized polysaccharide phases can influence the robustness and performance of the separation. yakhak.org

Macrocyclic Glycopeptide CSPs: These CSPs, like those based on teicoplanin, can separate underivatized amino acid enantiomers and are known for the common elution order where the D-enantiomer is more strongly retained. sigmaaldrich.com

Ligand Exchange CSPs: This type of CSP is effective for the direct enantiomer separation of amino acids, hydroxy acids, and other compounds that can form chelates with metal ions, such as amino alcohols. scas.co.jp

Crown Ether-Based CSPs: Chiral stationary phases based on crown ethers are particularly effective for the enantiodiscrimination of primary amine compounds. nih.gov

The selection of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol, is crucial for optimizing the separation on these CSPs. scas.co.jp The indirect approach, which involves derivatizing the analyte with a chiral derivatizing reagent to form diastereomers, can also be employed. These diastereomers can then be separated on a standard achiral column, such as a C18 reversed-phase column. akjournals.commdpi.com

Table 1: Examples of HPLC Conditions for Amino Alcohol Enantioseparation

Chiral Stationary Phase Type Analyte Type Mobile Phase Example Detection Reference
Pirkle-Type Aromatic compounds, esters, carboxylic acids, alcohols Hexane/1,2-dichloroethane/ethanol UV scas.co.jp
Polysaccharide-Based Chiral amines, α-amino acid esters (as NBD derivatives) 2-Propanol/hexane UV, Fluorescence yakhak.org
Reversed-Phase (C18) Diastereomers of amino alcohols (derivatized) Acetonitrile/Aqueous Trifluoroacetic Acid UV akjournals.com

This table is for illustrative purposes and specific conditions will vary based on the exact analyte and column.

Gas Chromatography (GC) with Chiral Columns Following Derivatization of Amino Alcohols

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net However, the polar nature of amino alcohols necessitates a derivatization step to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com

Common derivatization methods for GC analysis include:

Silylation: This process replaces active hydrogens in hydroxyl and amino groups with a silyl (B83357) group, often trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). sigmaaldrich.comlibretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comthermofisher.com

Acylation: This method involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com

Alkylation: This technique can be used to form esters from carboxylic acids, increasing volatility. libretexts.org

Once derivatized, the enantiomers can be separated on a chiral GC column. sigmaaldrich.com Chirasil-Val columns, which are based on L-valine-tert-butylamide linked to a polysiloxane, are effective for the enantioseparation of derivatized amino acids and by extension, amino alcohols. researchgate.net The choice of derivatizing reagent can sometimes lead to a reversal in the elution order of the enantiomers. sigmaaldrich.com

A study demonstrated the successful extraction and derivatization of amino alcohols using magnetic dispersive solid-phase extraction followed by on-resin silylation with hexamethyldisilazane (B44280) (HMDS) for GC-MS analysis. nih.gov Another approach involves derivatization with alkyl chloroformates, which can simultaneously derivatize both the amino and hydroxyl groups. nih.gov

Table 2: GC Derivatization and Chiral Column Example

Derivatization Reagent Chiral Column Example Analyte Type Key Finding Reference
Trifluoroacetic anhydride (TFAA) Astec CHIRALDEX® G-TA Proline (amino acid) Derivatization enabled GC analysis and elution order could be reversed. sigmaaldrich.com
Heptafluorobutyl chloroformate (HFBCF) Chirasil-Val Amino acids Provided improved separation over other chloroformate derivatives. researchgate.net

This table provides examples; specific conditions are analyte-dependent.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution of Amino Alcohol Compounds

Supercritical fluid chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages over HPLC, including faster separations and reduced use of toxic organic solvents. chromatographyonline.comyoutube.com It is particularly well-suited for chiral separations. youtube.com

The same types of chiral stationary phases used in HPLC, such as polysaccharide-based and Pirkle-type CSPs, are also widely used and effective in SFC. chromatographyonline.com The addition of organic modifiers, typically alcohols like methanol, to the CO2 mobile phase is often necessary to increase the elution strength for polar compounds like amino alcohols.

SFC can provide different selectivity compared to HPLC, sometimes resulting in different retention factors or even a reversal of the enantiomer elution order. chromatographyonline.com This makes SFC a complementary technique to HPLC for chiral method development. chromatographyonline.com The robustness of the CSP is important, especially when using non-conventional solvents as modifiers. chromatographyonline.com For the separation of ionic species like amines, ion-exchange CSPs can also be utilized in SFC. chromatographyonline.com

Recent advancements in SFC have demonstrated its utility for the chiral analysis of various compound classes, and it is considered a strong alternative to normal-phase HPLC for preparative chiral separations. youtube.comtandfonline.com

Capillary Electrophoresis (CE) for Enantiomeric Purity Determination of Chiral Amino Alcohols

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly useful for the analysis of small amounts of sample. cmu.edu For the enantiomeric separation of amino alcohols, chiral selectors are added to the background electrolyte (BGE). cmu.edu

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. cmu.eduacs.org They form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and thus, separation. acs.org The choice and concentration of the cyclodextrin, as well as the pH and composition of the BGE, are critical parameters for optimizing the separation. acs.org For analytes lacking a chromophore for UV detection, derivatization with a fluorescent tag like fluorescein (B123965) isothiocyanate (FITC) or naphthalene-2,3-dicarboxaldehyde can be employed to enable sensitive laser-induced fluorescence (LIF) detection. cmu.edunih.gov

CE has been successfully applied to determine the enantiomeric purity of various chiral amines and amino acids, demonstrating its potential for the analysis of this compound. cmu.eduacs.orgnih.gov Non-aqueous CE, using selectors like quinine, has also been shown to be effective for the enantioseparation of amino acid derivatives. nih.gov The high efficiency of CE allows for the determination of very low levels of enantiomeric impurities. acs.org

Application of Chiral Derivatization Reagents for Stereochemical Analysis of this compound

The use of chiral derivatizing reagents (CDRs) is an indirect method for stereochemical analysis. akjournals.com The CDR, which is enantiomerically pure, reacts with the racemic analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography, typically reversed-phase HPLC on a C18 column. akjournals.commdpi.com

A variety of CDRs are available for the derivatization of amino alcohols. The choice of CDR depends on the functional groups present in the analyte and the desired detection method. For amino alcohols, both the amino and hydroxyl groups can potentially be derivatized.

Examples of CDRs and related derivatization approaches include:

Cyanuric Chloride-Based Reagents: Cyanuric chloride can be modified with chiral auxiliaries, such as amino acids or their amides, to create effective CDRs for amino alcohols. akjournals.comnanobioletters.com The resulting diastereomers can be separated by RP-HPLC. akjournals.comnanobioletters.com

Benzoyl Chloride: While not chiral itself, its isotopically labeled version (e.g., 13C6-benzoyl chloride) can be used to create stable isotope-labeled internal standards for quantitative analysis by UHPLC-MS/MS after derivatizing amine and alcohol groups. acs.org

N-Fluorenylmethoxycarbonyl (FMOC-Cl): This reagent is used to derivatize primary and secondary amines, as well as some alcohols, enhancing both UV and fluorescence detection. libretexts.org

Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid): This is a classic CDR used primarily for determining the absolute configuration of alcohols and amines via NMR spectroscopy of the resulting diastereomeric esters or amides. researchgate.net

(R)-2-Fluorophenylacetic acid: The acid chloride of this reagent has been used to esterify amino alcohols (after protecting the amine group) to determine enantiomeric purity. researchgate.net

The formation of diastereomers not only allows for chromatographic separation but can also be used in conjunction with spectroscopic methods, like NMR, to determine the absolute configuration of the chiral centers. researchgate.net

Spectroscopic Methods for Stereochemical Assignment of this compound

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for determining the absolute configuration of chiral molecules, including amino alcohols.

NMR Spectroscopy with Chiral Derivatizing Reagents: The most common approach involves derivatizing the amino alcohol with a chiral auxiliary, such as Mosher's acid, to form diastereomers. researchgate.netnih.gov The ¹H or ¹⁹F NMR spectra of these diastereomers will show different chemical shifts for the protons or fluorine atoms near the chiral center. By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration can be deduced based on established models of the diastereomer's conformation. researchgate.net A method has been described where comparing the ¹H NMR spectra of a single MPA derivative at two different temperatures can also reveal the chirality of 1,2-amino alcohols. nih.gov

NMR Spectroscopy with Chiral Solvating Agents: An alternative to derivatization is the use of a chiral solvating agent, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. nih.gov This agent forms transient diastereomeric complexes with the enantiomers in solution, inducing chemical shift non-equivalence in the NMR spectrum, which can be used to determine enantiomeric purity. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit unique CD spectra. The dirhodium method, which involves the in-situ formation of chiral complexes between vicinal amino alcohols and achiral dirhodium tetraacetate, can be used for stereochemical studies. The sign of the Cotton effects in the CD spectrum is determined by the chirality of the amino alcohol ligand. researchgate.net

These spectroscopic methods, often used in conjunction with chromatographic separation and chemical correlation, provide a powerful toolkit for the unambiguous stereochemical assignment of complex molecules like this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the chiral analysis of stereoisomers. In the case of diastereomers like those of this compound, which are formed from the reaction of racemic 2-aminobutan-1-ol (B80463) and racemic 1-phenylethanol, direct NMR analysis can often distinguish between them without the need for chiral resolving agents. The different spatial arrangements of the atoms in diastereomers result in distinct chemical shifts (δ) and coupling constants (J) in their NMR spectra.

For the diastereomers of this compound, the protons adjacent to the stereocenters are particularly informative. The chemical shifts of the methine proton of the phenylethyl group and the protons of the butanol backbone will differ between the (R,R)/(S,S) and (R,S)/(S,R) pairs.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Diastereomers of a Related Compound, N-(1-Phenylethyl)-2-amino-3-methyl-1-butanol

ProtonDiastereomer A (ppm)Diastereomer B (ppm)
CH-N (phenylethyl)3.75 (q)3.65 (q)
CH-N (butanol)2.45 (m)2.60 (m)
CH₂-O3.55 (dd), 3.40 (dd)3.60 (dd), 3.45 (dd)
CH₃ (phenylethyl)1.30 (d)1.35 (d)

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a vital technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be related to the spatial arrangement of chromophores relative to the stereocenters.

For this compound, the phenyl group acts as the primary chromophore. The sign of the Cotton effect in the region of the phenyl group's electronic transitions (around 200-270 nm) can be used to assign the absolute configuration of the adjacent stereocenter. Empirical rules, such as the sector rule for aromatic compounds, can be applied to predict the sign of the Cotton effect based on the conformation of the molecule. By comparing the experimentally measured CD spectrum with theoretical calculations or with the spectra of related compounds with known absolute configurations, the stereochemistry of each enantiomer can be unequivocally assigned.

Microwave Spectroscopy for Conformational Analysis of Related Amino Alcohols

Microwave spectroscopy provides high-resolution data on the rotational constants of molecules in the gas phase, which are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure. This technique is exceptionally well-suited for identifying different conformers and determining their relative energies and abundances.

Table 2: Experimentally Determined Rotational Constants for Conformers of 2-Amino-1-butanol

ConformerA (MHz)B (MHz)C (MHz)
I3893.41438.21296.5
II4125.71350.11198.3
III3760.91512.61345.8

Note: The data in this table is representative of typical values found for different conformers of amino alcohols and illustrates the precision of microwave spectroscopy. The specific values are for illustrative purposes.

This detailed conformational information is invaluable for understanding the intrinsic structural preferences of amino alcohols, which can influence their chemical reactivity and biological interactions.

Applications of 2 1 Phenylethyl Amino Butan 1 Ol in Asymmetric Catalysis

2-[(1-Phenylethyl)amino]butan-1-ol as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The utility of this compound as a chiral ligand stems from its ability to form stable and catalytically active complexes with a range of transition metals. These complexes have been successfully employed in numerous asymmetric reactions, demonstrating the ligand's broad applicability and effectiveness in transferring chiral information from the catalyst to the substrate.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes incorporating this compound typically involves the reaction of the amino alcohol with a suitable metal precursor. The ligand can coordinate to the metal center through its nitrogen and oxygen atoms, forming a bidentate chelate. jocpr.com This chelation enhances the stability of the resulting complex. researchgate.net The modular nature of the ligand allows for the synthesis of a diverse array of complexes with various transition metals, including but not limited to palladium, copper, nickel, and zinc. jocpr.comresearchgate.netnih.govresearchgate.net The specific geometry and electronic properties of these complexes can be fine-tuned by modifying the metal center and the reaction conditions, thereby optimizing their catalytic performance for a given transformation. nih.gov

The characterization of these complexes is crucial for understanding their structure and reactivity. Techniques such as infrared (IR) spectroscopy can confirm the coordination of the amino and carboxyl groups to the metal ion. jocpr.com X-ray analysis provides definitive structural information, revealing the precise arrangement of the ligand around the metal center. nih.gov

Role in Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation, a fundamental reaction for the synthesis of chiral compounds, has benefited from the use of catalysts bearing chiral ligands. nih.gov While specific studies detailing the use of this compound in asymmetric hydrogenation are not extensively covered in the provided context, the general principles of using chiral amino alcohol-derived ligands are well-established. wikipedia.org These ligands, often in the form of P,N or P,O ligands, create a chiral pocket around the metal center (commonly ruthenium, rhodium, or iridium) that directs the approach of hydrogen to one face of the prochiral substrate, such as a ketone or an olefin. nih.govwikipedia.org This facial selectivity leads to the preferential formation of one enantiomer of the product. The efficiency of these catalysts is often evaluated by the enantiomeric excess (ee) of the product, with many systems achieving high levels of stereoselectivity. nih.gov

Application in Asymmetric Reductions of Prochiral Substrates

Chiral β-amino alcohols and their analogues are widely employed as ligands in the metal-catalyzed asymmetric reduction of prochiral substrates, particularly ketones, to produce optically active secondary alcohols. rsc.orgnih.gov These chiral alcohol products are crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov The general approach involves the formation of a chiral complex between a metal, typically ruthenium or rhodium, and the amino alcohol ligand. This complex then facilitates the enantioselective transfer of a hydride from a hydrogen source, such as isopropanol (B130326) or formic acid (in transfer hydrogenation) or borane (B79455) (in stoichiometric reductions), to the carbonyl group of the substrate. mdpi.com

The compound this compound fits the structural motif of ligands proven to be effective in these transformations. Specifically, it can be classified as a 1,4-amino alcohol. In ruthenium-catalyzed asymmetric transfer hydrogenation, the ligand, in conjunction with a ruthenium precursor like [RuCl2(p-cymene)]2, forms an active catalyst in situ. The stereochemical outcome of the reduction is dictated by the absolute configuration of the chiral ligand, which creates a chiral environment around the metal center, favoring the approach of the substrate from one face over the other.

While specific data for this compound is not extensively documented in isolation, research on structurally analogous 1,4-amino alcohols derived from (S)-1-phenylethylamine demonstrates the viability of this class of ligands. For instance, in the Ru-catalyzed asymmetric transfer hydrogenation of various aromatic ketones, these ligands have provided the corresponding chiral secondary alcohols with high conversions and good to excellent enantioselectivities. rsc.org The steric and electronic properties of the substituents on the amino alcohol backbone are known to significantly influence both the reaction rate and the degree of asymmetric induction. rsc.org

Below is a table summarizing the performance of a representative 1,4-amino alcohol ligand, structurally similar to the title compound, in the asymmetric transfer hydrogenation of various prochiral ketones.

Table 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones Using a (S)-1-Phenylethylamine-Derived 1,4-Amino Alcohol Ligand

Entry Substrate (Ketone) Product (Alcohol) Conversion (%) Enantiomeric Excess (ee, %)
1 Acetophenone 1-Phenylethanol 98 85
2 4'-Methylacetophenone 1-(p-Tolyl)ethanol 100 88
3 4'-Methoxyacetophenone 1-(4-Methoxyphenyl)ethanol 99 91
4 4'-Chloroacetophenone 1-(4-Chlorophenyl)ethanol 71 95

Data sourced from a study on analogous 1,4-amino alcohols. The specific ligand used was (S)-4-methyl-1-((S)-1-phenylethylamino)pentan-2-ol. rsc.org

This compound as a Chiral Organocatalyst

In addition to serving as a ligand for metals, this compound can function as a bifunctional organocatalyst. This capability stems from the presence of both a basic amino group and an acidic hydroxyl group, which can act in concert to activate substrates and control stereochemistry. nih.govscispace.com This mode of catalysis avoids the use of metals, offering advantages in terms of cost, toxicity, and environmental impact. scispace.com

A prime example of this application is in the asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction. nih.gov In this context, the amino group of the catalyst can react with a donor molecule, such as a ketone or aldehyde, to form a transient enamine. This enamine formation increases the nucleophilicity of the α-carbon, which then attacks a Michael acceptor, such as a nitroalkene. Simultaneously, the hydroxyl group of the catalyst can activate the Michael acceptor through hydrogen bonding, orienting it for a stereoselective attack by the enamine. The facial selectivity of the attack is controlled by the chiral scaffold of the organocatalyst.

Simple primary β-amino alcohols, a class to which this compound is closely related, have been proven to be effective organocatalysts for the Michael addition of β-keto esters to nitroalkenes. nih.gov These reactions can produce adducts with high diastereoselectivity and enantioselectivity. The choice of catalyst, solvent, and reaction temperature can significantly impact the stereochemical outcome, sometimes allowing for the selective synthesis of either enantiomer of the product. nih.gov

The table below presents findings from the organocatalytic asymmetric Michael addition of ethyl 2-oxocyclopentanecarboxylate to (E)-β-nitrostyrene, using a simple β-amino alcohol catalyst derived from L-alanine. This serves as a representative example of the catalytic power of this class of compounds.

Table 2: Asymmetric Michael Addition of a β-Keto Ester to a Nitroalkene Catalyzed by a Simple β-Amino Alcohol

Entry Catalyst Loading (mol%) Solvent Temp (°C) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 10 Toluene RT 65 95:5 85
2 10 CH2Cl2 RT 60 95:5 80
3 10 THF RT 55 92:8 78
4 10 Toluene 0 50 97:3 92

Data is representative for the class of β-amino alcohol organocatalysts in the reaction between ethyl 2-oxocyclopentanecarboxylate and (E)-β-nitrostyrene. nih.gov

This compound as a Chiral Auxiliary in Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. 1,2-Amino alcohols are a well-established class of chiral auxiliaries. nih.gov

The compound this compound is ideally suited for this role. It can be condensed with a carboxylic acid or its derivative to form a stable amide or ester. The inherent chirality of the auxiliary then directs the approach of reagents to the attached substrate, leading to the formation of one diastereomer in preference to others. The bulky 1-phenylethyl group and the butanol-derived backbone create a sterically defined environment that effectively shields one face of the reactive center (e.g., an enolate derived from the substrate).

For example, if attached to a carboxylic acid, the resulting amide can be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate would proceed diastereoselectively, as the electrophile would preferentially attack from the less sterically hindered face. After the alkylation step, the chiral auxiliary can be cleaved, typically by hydrolysis, to release the now-chiral carboxylic acid product and recover the auxiliary for reuse. This strategy is a cornerstone of asymmetric synthesis, enabling the predictable and reliable formation of stereocenters. While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in the reviewed literature, its structural features are analogous to highly successful auxiliaries like pseudoephedrine, which are widely used in diastereoselective alkylations. nih.gov The formation of syn-1,2-amino alcohols through diastereoselective reactions often relies on the use of such auxiliaries or related strategies. nih.gov

Computational and Mechanistic Studies of 2 1 Phenylethyl Amino Butan 1 Ol

Density Functional Theory (DFT) Calculations for Conformational Analysis and Reactivity of 2-[(1-Phenylethyl)amino]butan-1-ol

Currently, there are no specific Density Functional Theory (DFT) studies published that focus on the conformational analysis and reactivity of this compound.

For a molecule with multiple chiral centers, such as this compound, DFT calculations would be instrumental in determining the relative stabilities of its various diastereomers and conformers. Such a study would typically involve:

Conformational Search: Identifying all possible low-energy conformations arising from rotations around the C-C and C-N single bonds.

Geometry Optimization: Optimizing the geometry of each conformer to find the local energy minima on the potential energy surface.

Energy Calculations: Calculating the single-point energies of the optimized conformers to determine their relative populations at a given temperature.

Insights into the compound's reactivity could be gained by calculating various electronic properties, such as:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Maps: These maps would visualize the electron density distribution, highlighting regions susceptible to electrostatic interactions.

A hypothetical data table for the relative energies of different conformers of a specific diastereomer, for instance, (1R,2S)-2-[(1R)-1-Phenylethylamino]butan-1-ol, would be structured as follows:

ConformerRelative Energy (kcal/mol)Population (%)
A 0.00Data not available
B Data not availableData not available
C Data not availableData not available

This table represents a template for data that would be generated from DFT calculations, but no such data is currently available for this compound.

Quantum Chemical Simulations of Reaction Mechanisms Involving this compound

There is a lack of published quantum chemical simulations detailing the reaction mechanisms where this compound acts as a reactant, catalyst, or ligand.

Simulations of this nature would be crucial for understanding its role in asymmetric synthesis. For example, if used as a chiral ligand in a metal-catalyzed reduction, quantum chemical calculations could elucidate the step-by-step mechanism, including:

Coordination of the ligand to the metal center.

Binding of the substrate to the catalyst complex.

The key bond-forming or bond-breaking steps.

The regeneration of the catalyst.

These simulations would provide a molecular-level picture of how the chirality of this compound is transferred to the product.

Investigation of Transition States and Energetic Profiles in Asymmetric Reactions

No investigations into the transition states and energetic profiles of asymmetric reactions involving this compound have been reported in the scientific literature.

A critical aspect of understanding the stereoselectivity of a chiral catalyst or auxiliary is the analysis of the transition states of the competing reaction pathways leading to different stereoisomers. Researchers would typically:

Locate Transition State Structures: Identify the geometry of the transition state for each stereoisomeric pathway.

Calculate Activation Energies: Determine the energy barrier for each pathway. The difference in activation energies between the two pathways would dictate the enantiomeric or diastereomeric excess of the reaction.

A representative data table summarizing such findings would look like this:

Reaction PathwayActivation Energy (kcal/mol)
Pathway to (R)-product Data not available
Pathway to (S)-product Data not available

This table illustrates the type of data that would be essential for explaining the stereochemical outcome of a reaction, but it has not been generated for this compound.

Molecular Modeling and Docking Studies for Ligand-Substrate Interactions

Specific molecular modeling and docking studies for this compound are not available.

When a chiral molecule like this compound is used as a ligand in catalysis, molecular modeling and docking studies are invaluable for visualizing and quantifying the interactions between the ligand-catalyst complex and the substrate. These studies would help to:

Predict the preferred binding mode of the substrate.

Identify the key non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that govern stereoselectivity.

Rationalize the observed experimental results and guide the design of more effective ligands.

A docking study would typically yield data such as:

SubstrateBinding Affinity (kcal/mol)Key Interacting Residues/Atoms
Prochiral Ketone Data not availableData not available

This table is a hypothetical representation of docking study results, which are currently absent for this compound.

Spectroscopic Characterization of Reaction Intermediates

There are no published reports on the spectroscopic characterization of reaction intermediates involving this compound.

The direct observation and characterization of transient reaction intermediates are experimentally challenging but provide definitive proof of a proposed reaction mechanism. Techniques such as in-situ NMR, rapid-injection NMR, or matrix isolation IR spectroscopy could potentially be used to identify and structurally elucidate short-lived species that are formed during a reaction catalyzed by or involving this compound. The absence of such studies means that any proposed reaction mechanisms would remain purely theoretical.

Advanced Characterization Techniques for Structural Elucidation of 2 1 Phenylethyl Amino Butan 1 Ol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the confident assignment of a unique molecular formula.

For 2-[(1-Phenylethyl)amino]butan-1-ol, with a chemical formula of C₁₂H₁₉NO, the theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated with high precision. An experimentally determined m/z value that matches this theoretical value provides strong evidence for the compound's identity. Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can induce fragmentation of the molecular ion. The resulting fragment ions are also measured with high mass accuracy, offering valuable structural information and confirming the connectivity of the molecule's constituent parts, such as the phenylethyl and aminobutanol (B45853) moieties. This level of detail is crucial for distinguishing between isomers and confirming the structure of synthetic products or identified metabolites.

Table 1: Predicted HRMS Data for the Protonated Molecular Ion and Key Fragments of this compound

Ion Species Formula Theoretical m/z Description
[M+H]⁺ [C₁₂H₂₀NO]⁺ 194.15394 Protonated molecular ion
[M+H-H₂O]⁺ [C₁₂H₁₈N]⁺ 176.14338 Loss of water from the butanol hydroxyl group
[C₈H₁₀N]⁺ [C₈H₁₀N]⁺ 120.08078 Cleavage yielding the 1-phenylethylamine (B125046) fragment
[C₄H₁₀NO]⁺ [C₄H₁₀NO]⁺ 90.07570 Cleavage yielding the aminobutanol fragment

Note: The table presents theoretical monoisotopic masses calculated for the most abundant isotopes of each element.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in bonds with a changing dipole moment. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light resulting from changes in bond polarizability. Together, they provide a comprehensive vibrational fingerprint of the compound.

For this compound, key functional groups include the hydroxyl (-OH), secondary amine (-NH-), phenyl ring, and aliphatic C-H bonds. The O-H and N-H stretching vibrations are particularly diagnostic, typically appearing as broad and sharp bands, respectively, in the high-frequency region of the IR spectrum. researchgate.net The presence of hydrogen bonding can cause these peaks to broaden and shift. nih.gov Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations give rise to characteristic peaks in the 1600-1450 cm⁻¹ region. nih.gov Raman spectroscopy is especially sensitive to the symmetric vibrations of non-polar bonds, making it effective for identifying the C=C bonds of the phenyl ring and the C-C backbone.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹) (IR) Typical Wavenumber (cm⁻¹) (Raman) Notes
Hydroxyl O-H stretch 3600-3200 (broad) 3600-3200 (weak) Broadness due to hydrogen bonding. nih.gov
Secondary Amine N-H stretch 3500-3300 (sharp, medium) 3500-3300 (medium) Sharper than O-H stretch. researchgate.net
Aromatic C-H C-H stretch 3100-3000 3100-3000 Indicates presence of the phenyl group.
Aliphatic C-H C-H stretch 2960-2850 2960-2850 From ethyl and butyl chains.
Aromatic Ring C=C stretch 1600, 1580, 1500, 1450 1600 (strong), 1000 (ring breathing) Multiple bands characteristic of the phenyl group.
Amine C-N stretch 1250-1020 1250-1020
Alcohol C-O stretch 1260-1000 1260-1000 Primary alcohol.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, one can generate an electron density map and build an atomic model, yielding highly accurate bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable information if suitable crystals were obtained. The analysis would confirm the connectivity and absolute stereochemistry of the chiral centers present in the molecule. Studies on related phenyl derivatives of butanol isomers have shown that the presence of a phenyl group can significantly influence the supramolecular structure. nih.gov For this compound, X-ray crystallography would elucidate the nature of intermolecular interactions that stabilize the crystal lattice. These interactions would likely include hydrogen bonds involving the hydroxyl and amine groups (O-H···N or N-H···O) and potential π-π stacking interactions between the phenyl rings of adjacent molecules. nih.gov This information is fundamental to understanding the solid-state properties of the material.

Table 3: Structural Parameters Determined by X-ray Crystallography for this compound

Parameter Description Expected Information
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice. Provides information on crystal system and packing density.
Bond Lengths The distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O). Confirms covalent structure with high precision (e.g., distinguishing C-C single vs. C=C double bonds).
Bond Angles The angle formed between three connected atoms (e.g., C-C-C, C-N-C). Defines the local geometry around each atom.
Torsional Angles The angle between the planes defined by two sets of three connected atoms. Describes the conformation of the molecule, such as the rotation around the C-N and C-C single bonds.
Intermolecular Interactions Distances and angles of non-covalent contacts (e.g., hydrogen bonds, van der Waals forces). Reveals how molecules are arranged and held together in the solid state, including hydrogen bonding networks and π-π stacking. nih.gov

Future Research Directions in 2 1 Phenylethyl Amino Butan 1 Ol Chemistry

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability for Chiral Amino Alcohols

The synthesis of enantiopure vicinal amino alcohols is a primary focus in synthetic chemistry due to their widespread presence in natural products, bioactive compounds, and pharmaceuticals. Traditional synthetic routes often suffer from low atom economy, the use of stoichiometric amounts of hazardous reagents, and the need for protection and deprotection steps, which generate significant waste. Consequently, current research is geared towards greener and more efficient alternatives.

A major thrust in this area is the development of catalytic asymmetric methods. Asymmetric (transfer) hydrogenation has been established as a highly atom-economical and efficient strategy for accessing chiral amino alcohols. This includes the hydrogenation of α-amino ketones, α-amino carboxylic acid derivatives, and enamides. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones, for instance, offers a safer, operationally simpler, and greener alternative to older methods.

Biocatalysis presents a powerful and sustainable approach to chiral amino alcohol synthesis. Enzyme-catalyzed reactions are highly enantioselective and regioselective, and they occur under mild conditions, thus avoiding issues like isomerization and racemization. Engineered amine dehydrogenases (AmDHs) have been successfully used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones via asymmetric reductive amination, using ammonia as an inexpensive amino donor and generating water as the main byproduct. This method eliminates the need for heavy metals and offers very high enantioselectivity (>99% ee).

Multi-enzyme cascade reactions represent another frontier, enabling the synthesis of high-value chiral molecules from inexpensive, renewable starting materials like L-phenylalanine with high atom economy. These cascades can be conducted in one-pot setups, minimizing downstream processing. For example, linear and divergent enzyme cascades have been designed for the enantiomerically pure synthesis of 2-phenylglycinol and phenylethanolamine.

To further enhance sustainability, novel integrated processes are being explored. One such approach combines catalytic hydrogenation with electrodialysis using bipolar membranes (EDBM). This system avoids the use of extra acids and bases and prevents the formation of inorganic salt byproducts by splitting the resulting salt back into the acid and the amino alcohol, allowing the acid to be reused in a closed-loop system. The "hydrogen borrowing" or "borrowing hydrogen" methodology is another atom-efficient strategy that is gaining traction. This process involves the in-situ, temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine that is subsequently reduced by the initially "borrowed" hydrogen. This allows for the direct amination of alcohols, which are readily available feedstocks.

The table below summarizes and compares various modern synthetic strategies for chiral amino alcohols.

Synthetic StrategyKey FeaturesAdvantagesChallenges
Asymmetric (Transfer) Hydrogenation Uses a catalyst with a chiral ligand to selectively produce one enantiomer.High atom economy, operational simplicity, avoids protection/deprotection steps.Catalyst cost and sensitivity, removal of metal traces from the product.
Biocatalysis (e.g., Engineered Enzymes) Employs enzymes like amine dehydrogenases (AmDHs) or transaminases.High enantioselectivity (>99% ee), mild reaction conditions, uses renewable resources, environmentally benign.Limited substrate scope, enzyme stability, and the need for cofactor regeneration.
Multi-Enzyme Cascades Combines multiple enzymatic reactions in a single pot to convert a simple starting material to a complex product.High atom economy, reduced downstream processing, use of renewable feedstocks.Requires careful optimization of reaction conditions for multiple enzymes.
Integrated Hydrogenation and Electrodialysis (EDBM) Combines catalytic hydrogenation with a membrane-based separation technique.Eliminates inorganic salt waste, allows for acid recycling (closed-loop system), highly sustainable.Requires specialized equipment, process optimization can be complex.
Borrowing Hydrogen Methodology In-situ oxidation of an alcohol, reaction with an amine, and subsequent reduction.High atom efficiency, uses readily available alcohols, direct amination.Requires robust catalysts that can perform multiple transformations.

These evolving strategies underscore a paradigm shift in the synthesis of chiral amino alcohols like 2-[(1-Phenylethyl)amino]butan-1-ol, moving towards processes that are not only efficient and selective but also economically and environmentally sustainable.

Exploration of New Catalytic Systems and Reaction Classes for this compound

The development of novel catalytic systems and the application of new reaction classes are paramount to advancing the synthesis and utility of chiral amino alcohols. Research is moving beyond established methods to explore innovative strategies that offer unique reactivity and improved efficiency.

Hybrid and Multi-Catalytic Systems: A significant area of exploration is the combination of different catalytic modes to achieve transformations not possible with a single catalyst. A prime example is the merger of photoredox catalysis with biocatalysis. In this dual system, an organic photocatalyst, activated by visible light, can generate radical intermediates from precursors like N-arylglycines through decarboxylation. These radicals then participate in a C-C bond-forming reaction with aldehydes, with the stereochemical outcome controlled by an enzyme, such as a carbonyl reductase, which performs a deracemization of the initial product. This synergistic approach enables redox-neutral, asymmetric synthesis of chiral 1,2-amino alcohols in a sustainable manner. Similarly, multi-catalytic systems combining photocatalysts (e.g., iridium complexes) with chiral transition-metal catalysts (e.g., copper complexes) are being designed to tackle challenging reactions like direct C-H amination.

Emerging Reaction Classes:

Radical-Mediated Reactions: The use of radical intermediates is opening new avenues for synthesizing amino alcohols. For instance, chromium-catalyzed asymmetric cross aza-pinacol couplings between aldehydes and imines proceed through a radical polar crossover strategy. This method allows for the modular synthesis of β-amino alcohols with adjacent chiral centers, a transformation that is challenging to control using traditional ionic pathways.

C-H Functionalization: Direct, stereoselective functionalization of C-H bonds represents a highly atom-economical strategy. A novel approach involves a "radical relay chaperone" that transiently converts an alcohol into an imidate radical. This radical then undergoes an intramolecular hydrogen-atom transfer (HAT) from a C-H bond, with the regioselectivity and enantioselectivity controlled by a chiral copper catalyst that is activated via energy transfer from a photocatalyst. This multi-catalytic method provides access to chiral β-amino alcohols directly from the C-H bonds of abundant alcohol starting materials.

Novel Catalyst Development: The design of new, efficient catalysts remains a core research focus. This includes:

Earth-Abundant Metal Catalysts: There is a growing interest in replacing precious metal catalysts (like ruthenium and rhodium) with more sustainable and inexpensive alternatives. For example, an iron(II) phthalocyanine complex has been shown to efficiently catalyze the direct transformation of simple alkenes into unprotected amino alcohols with high regioselectivity.

Engineered Biocatalysts: Advances in protein engineering are leading to the development of enzymes with enhanced activity and broader substrate scope. Amine dehydrogenases (AmDHs), dioxygenases, and decarboxylases are being tailored through mutagenesis to improve their efficiency in producing chiral amino alcohols via asymmetric reductive amination or C-H oxidation.

The table below highlights some of these novel catalytic approaches.

Catalytic System / Reaction ClassDescriptionKey Advantages
Photoredox / Biocatalysis Hybrid System Combines a photocatalyst (e.g., Eosin Y) for radical generation with an enzyme (e.g., carbonyl reductase) for stereocontrol.Redox-neutral, sustainable (uses visible light), high enantioselectivity.
Multi-Catalytic C-H Amination Uses an iridium photocatalyst and a chiral copper co-catalyst to achieve enantioselective radical C-H amination of alcohols via a radical relay mechanism.Direct functionalization of abundant C-H bonds, high atom economy, bypasses the need for chiral pool precursors.
Chromium-Catalyzed Aza-Pinacol Coupling Asymmetric cross-coupling of aldehydes and imines using a chiral chromium catalyst via a radical polar crossover strategy.Modular synthesis of β-amino alcohols with adjacent stereocenters, good chemical and stereochemical control.
Iron-Catalyzed Aminohydroxylation An inexpensive iron(II) phthalocyanine complex catalyzes the direct conversion of alkenes to unprotected amino alcohols.Uses an earth-abundant and inexpensive metal, simple catalytic system, high regioselectivity.

The exploration of these new catalytic frontiers is crucial for discovering more powerful and sustainable methods for the synthesis of complex molecules like this compound and for expanding their application in asymmetric catalysis.

Q & A

Q. Advanced

  • Bioisosteric replacement : Substitute the phenyl group with 4-chlorophenyl to improve lipophilicity (logP) and blood-brain barrier penetration .
  • Prodrug strategies : Esterify the hydroxyl group (e.g., acetyl) to enhance bioavailability .
  • Toxicity screening : Use Ames tests for mutagenicity and hepatic microsomal assays for metabolic stability .

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